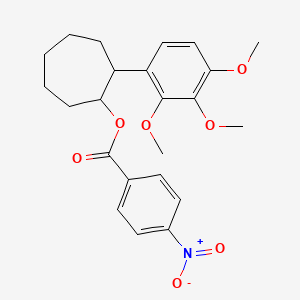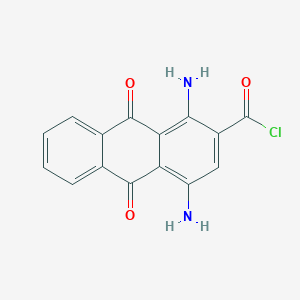![molecular formula C16H15N B14698622 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole CAS No. 21064-52-8](/img/structure/B14698622.png)
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole is an organic compound with a complex polycyclic structure. It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic properties. This compound is characterized by the presence of a nitrogen atom within its fused ring system, making it a significant molecule in various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole typically involves multi-step organic reactions. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine intermediate. This intermediate undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole, which can then be further modified to produce the desired compound .
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Selective crystallization from molten coal tar at high temperatures or low pressures is used to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or selenium dioxide.
Reduction: Typically involves catalytic hydrogenation.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the aromatic ring .
Applications De Recherche Scientifique
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8,9,10,11-Tetrahydro-7h-benzo[c]carbazole involves its interaction with various molecular targets and pathways. The nitrogen atom in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to modulation of enzyme activities, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: A simpler structure with similar aromatic properties.
7H-Benzo[c]carbazole: Another derivative with slight structural differences.
8-Methyl-8,9,10,11-tetrahydro-7H-benzo[c]carbazole: A methylated version of the compound.
Uniqueness
8,9,10,11-Tetrahydro-7h-benzo[c]carbazole is unique due to its specific polycyclic structure and the presence of a nitrogen atom within the fused ring system. This gives it distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
21064-52-8 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
8,9,10,11-tetrahydro-7H-benzo[c]carbazole |
InChI |
InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-2,5-6,9-10,17H,3-4,7-8H2 |
Clé InChI |
FBIYLCTWYARPHI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


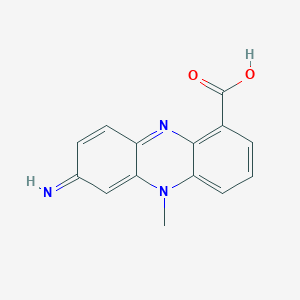
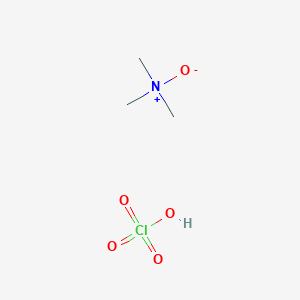
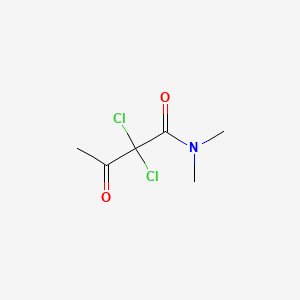
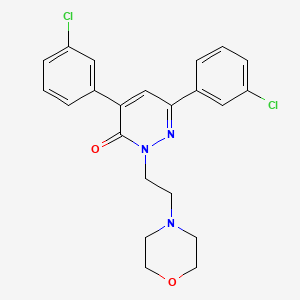
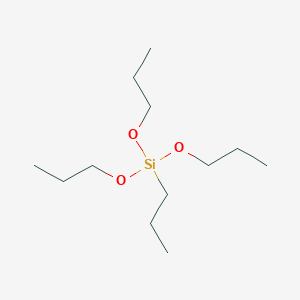


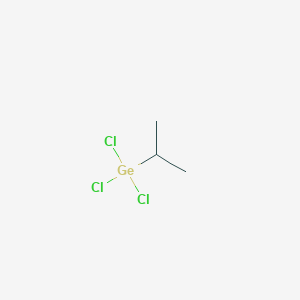
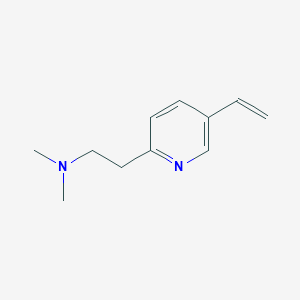
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
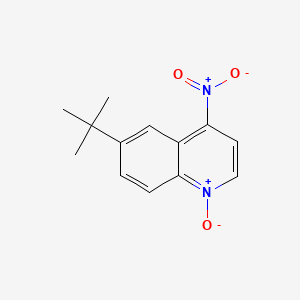
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
